An In-depth Technical Guide to the BACE1 (485-501) Sequence and its Post-Translational Modifications
An In-depth Technical Guide to the BACE1 (485-501) Sequence and its Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) amino acid sequence 485-501. This C-terminal cytosolic region is a critical hub for post-translational modifications (PTMs) that regulate the enzyme's trafficking, stability, and proteolytic activity, making it a key area of interest in Alzheimer's disease research and therapeutic development.
BACE1 (485-501) Amino Acid Sequence
The human BACE1 protein consists of 501 amino acids. The sequence spanning residues 485-501 is located in the C-terminal cytoplasmic tail, immediately following the transmembrane domain.
Sequence: Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys[1][2][3] Short Form: CLRQQHDDFADDISLLK[1][3]
This region contains several key residues that are targets for significant post-translational modifications.
Post-Translational Modifications of the BACE1 C-Terminal Domain
The C-terminal tail of BACE1, including the 485-501 sequence, is subject to several crucial PTMs that dynamically regulate its function. These modifications influence BACE1's subcellular localization, half-life, and interaction with other proteins, ultimately impacting its ability to cleave the Amyloid Precursor Protein (APP) and generate amyloid-beta (Aβ) peptides.[4][5][6][7]
Phosphorylation at Serine 498
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Enzyme: Casein Kinase 1 (CK1) has been identified as the primary kinase responsible for phosphorylating this site.[8][10]
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Function: Phosphorylation of Ser498 is crucial for regulating the intracellular trafficking of BACE1.[8][10] It facilitates the interaction of BACE1 with Golgi-localized gamma-ear-containing ARF-binding (GGA) proteins, specifically GGA1. This interaction prevents the recycling of BACE1 back to the cell surface and directs its transport from endosomes to the trans-Golgi network (TGN).[4] A significant decrease in Ser498 phosphorylation has been observed in Alzheimer's disease patients.[4]
Ubiquitination at Lysine 501
-
Enzymes: The ubiquitination of BACE1 is a regulated process involving E3 ligases, such as SCFFbx2, which targets BACE1 for degradation.[13][14] Conversely, deubiquitinating enzymes like Ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) and USP8 can remove ubiquitin, thereby stabilizing BACE1.[15][16]
-
Function: Ubiquitination at Lys501 primarily serves as a signal for BACE1 degradation.[12] This modification, mainly mono- and Lys-63-linked poly-ubiquitination, facilitates the sorting of BACE1 into the lysosomal degradation pathway.[12] A lack of ubiquitination at this site leads to increased BACE1 protein stability and accumulation in endosomes and at the cell surface, but does not affect its rate of endocytosis.[11][12]
Palmitoylation at Cysteine 485
-
Site: Cysteine 485 (Cys485) is one of four cysteine residues in the C-terminal region (including Cys474, Cys478, and Cys482) that undergo S-palmitoylation.[9][17][18]
-
Function: Palmitoylation is the covalent attachment of fatty acids, which anchors BACE1 to lipid rafts, cholesterol-rich microdomains within the membrane.[9][19] This localization is thought to promote the interaction between BACE1 and APP, thereby enhancing amyloidogenic processing and Aβ production.[9][19] However, some studies suggest that displacing BACE1 from lipid rafts by preventing its palmitoylation does not significantly alter overall Aβ production in neurons, indicating a complex role for this modification.[17]
SUMOylation at Lysine 501
-
Site: Lysine 501 (Lys501).[9]
-
Function: SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, occurs competitively with ubiquitination at the same lysine residue.[9] In contrast to ubiquitination, SUMOylation at Lys501 stabilizes BACE1 and prevents its degradation, thereby promoting its activity.[9] There is a reciprocal relationship between phosphorylation and SUMOylation; phosphorylation at Ser498 can inhibit SUMOylation at Lys501.[20]
Quantitative Data Summary
The following tables summarize the quantitative effects of mutating key residues within the BACE1 C-terminal domain.
| Modification / Mutant | Key Finding | Quantitative Change | Reference |
| Phosphorylation | S498A (non-phosphorylatable mutant) | Reduced interaction with GGA1, altered trafficking | --INVALID-LINK-- |
| Phosphorylation | S498D (phosphomimetic mutant) | Increased interaction with GGA1, enhanced TGN localization | --INVALID-LINK-- |
| Ubiquitination | K501R (non-ubiquitinatable mutant) | Increased BACE1 half-life | ~1.5-fold increase compared to wild-type |
| Ubiquitination | K501R (non-ubiquitinatable mutant) | Increased steady-state BACE1 protein levels | ~2-fold increase compared to wild-type |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of BACE1 post-translational modifications.
Western Blotting for Phospho-S498 BACE1 Detection
-
Cell Lysis: Lyse cells (e.g., HEK293 or SH-SY5Y transfected with BACE1 constructs) in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[21]
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21][22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BACE1 phosphorylated at Ser498 (e.g., Rabbit polyclonal to BACE1 Phospho-Ser498) and an antibody for total BACE1 as a loading control.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[21][22]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phospho-BACE1 to total BACE1.[21]
Analysis of BACE1 Ubiquitination by Immunoprecipitation
-
Cell Treatment: Transfect cells with HA-tagged ubiquitin and Flag-tagged BACE1 (wild-type or K501R mutant). Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody overnight at 4°C to pull down BACE1. Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated BACE1 from the beads by boiling in Laemmli sample buffer.[21] Analyze the eluate by Western blotting using an anti-HA antibody to detect ubiquitinated BACE1 and an anti-Flag antibody to confirm successful immunoprecipitation.
Mass Spectrometry for PTM Identification
-
Protein Isolation: Immunoprecipitate BACE1 from cell or tissue lysates as described above.
-
Gel Electrophoresis: Run the immunoprecipitated sample on an SDS-PAGE gel. Excise the band corresponding to BACE1.
-
In-Gel Digestion: Destain the gel slice and perform in-gel digestion with an appropriate protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues.[23]
-
Peptide Extraction: Extract the resulting peptides from the gel slice.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use database search algorithms (e.g., Mascot) to match the experimental fragmentation patterns to theoretical patterns from a protein sequence database.[23] The presence of a mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) on a specific peptide confirms the modification and its site.
Mandatory Visualizations
Signaling and Trafficking Pathway
Caption: BACE1 intracellular trafficking is regulated by C-terminal PTMs.
Experimental Workflow
Caption: Workflow for detecting ubiquitinated BACE1 via immunoprecipitation.
Logical Relationships of PTMs
Caption: Functional consequences of post-translational modifications on BACE1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cacheby.com [cacheby.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 (D10E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of β-secretase by p25/cdk5 leads to enhanced amyloidogenic processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BACE1 protein endocytosis and trafficking are differentially regulated by ubiquitination at lysine 501 and the Di-leucine motif in the carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCFFbx2-E3-ligase-mediated degradation of BACE1 attenuates Alzheimer’s disease amyloidosis and improves synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SCFFbx2-E3-ligase-mediated degradation of BACE1 attenuates Alzheimer's disease amyloidosis and improves synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iPTMnet Report [research.bioinformatics.udel.edu]
- 16. Control of BACE1 degradation and APP processing by ubiquitin carboxyl-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuronal β-amyloid generation is independent of lipid raft association of β-secretase BACE1: analysis with a palmitoylation-deficient mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. curealz.org [curealz.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Anti-BACE1 Antibody (A14638) | Antibodies.com [antibodies.com]
- 23. researchgate.net [researchgate.net]
